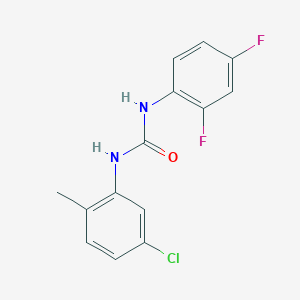
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, methyl, and difluoro substituents, contribute to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents like dichloromethane, toluene, or ethanol.
Catalysts: Base catalysts such as triethylamine or pyridine.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards.
化学反应分析
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-phenylurea: Lacks the difluoro substituents, leading to different chemical properties.
1-(2,4-Difluorophenyl)-3-phenylurea: Lacks the chloro and methyl substituents, affecting its reactivity and applications.
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is unique due to the combination of chloro, methyl, and difluoro substituents, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H11ClF2N2O |
|---|---|
分子量 |
296.70 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C14H11ClF2N2O/c1-8-2-3-9(15)6-13(8)19-14(20)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H2,18,19,20) |
InChI 键 |
QRXKFINHKHTIKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


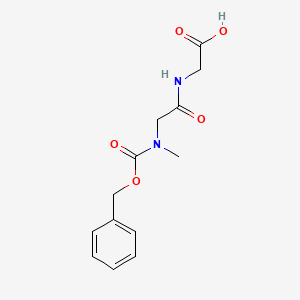
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)


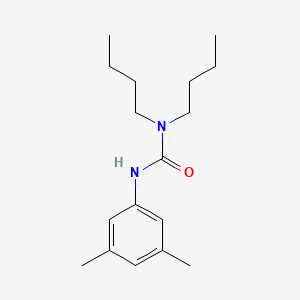
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
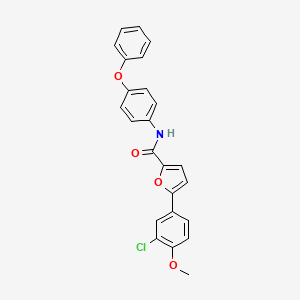
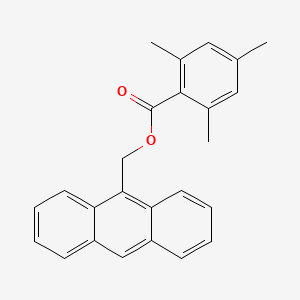
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)


![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)

